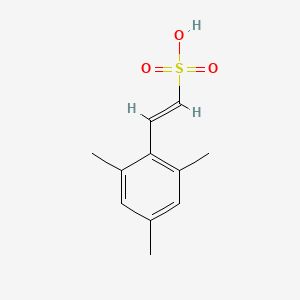
Ethenesulfonic acid,2-(2,4,6-trimethylphenyl)-
Description
Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)-: is an organic compound characterized by the presence of an ethenesulfonic acid group attached to a 2,4,6-trimethylphenyl group
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
(E)-2-(2,4,6-trimethylphenyl)ethenesulfonic acid |
InChI |
InChI=1S/C11H14O3S/c1-8-6-9(2)11(10(3)7-8)4-5-15(12,13)14/h4-7H,1-3H3,(H,12,13,14)/b5-4+ |
InChI Key |
NGHWBBONFBLYNE-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/S(=O)(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CS(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl derivatives with ethenesulfonic acid under controlled conditions. The reaction is often carried out in the presence of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The compound can participate in substitution reactions where the ethenesulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfonate or sulfinate derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of sulfonic acid derivatives on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacological activities.
Industry: In industrial applications, Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
- Ethenesulfonicacid, 2-(2,4-dimethylphenyl)-
- Ethenesulfonicacid, 2-(2,6-dimethylphenyl)-
- Ethenesulfonicacid, 2-(2,4,6-trimethoxyphenyl)-
Comparison: Ethenesulfonicacid, 2-(2,4,6-trimethylphenyl)- is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its analogs with fewer or different substituents, this compound may exhibit distinct behavior in chemical reactions and biological interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


